molecular formula C19H12ClN5S B2803116 6-(6-Chloro-2-methylquinolin-4-yl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 924821-40-9

6-(6-Chloro-2-methylquinolin-4-yl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B2803116
CAS No.: 924821-40-9
M. Wt: 377.85
InChI Key: GZUQDSVEBYEGTR-UHFFFAOYSA-N
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Description

6-(6-Chloro-2-methylquinolin-4-yl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a triazolothiadiazole derivative characterized by a quinoline moiety at position 6 and a phenyl group at position 2. Triazolothiadiazoles are heterocyclic compounds with fused triazole and thiadiazole rings, often studied for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities . The quinoline substituent in this compound may enhance DNA intercalation or topoisomerase inhibition, while the chloro and methyl groups influence lipophilicity and metabolic stability . This article compares its structural, synthetic, and biological features with analogous compounds.

Properties

IUPAC Name

6-(6-chloro-2-methylquinolin-4-yl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClN5S/c1-11-9-15(14-10-13(20)7-8-16(14)21-11)18-24-25-17(22-23-19(25)26-18)12-5-3-2-4-6-12/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZUQDSVEBYEGTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)Cl)C3=NN4C(=NN=C4S3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-(6-Chloro-2-methylquinolin-4-yl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a member of the triazolothiadiazole family, which has garnered attention for its diverse biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound based on recent research findings.

Chemical Structure and Synthesis

The molecular structure of the compound can be described as follows:

  • Molecular Formula : C17H13ClN4S
  • Molecular Weight : 354.83 g/mol

The synthesis typically involves the cyclocondensation of appropriate precursors containing quinoline and triazole moieties. For example, a common synthetic route includes the reaction of 2-methylquinoline derivatives with phenyl hydrazine followed by thiadiazole formation through cyclization reactions under acidic or basic conditions .

Biological Activity

Research indicates that derivatives of triazolo[3,4-b][1,3,4]thiadiazoles exhibit a wide range of biological activities:

  • Antimicrobial Activity : Several studies have demonstrated that triazolo[3,4-b][1,3,4]thiadiazole derivatives possess significant antimicrobial properties against various bacterial strains. For instance, compounds similar to the target compound have shown effectiveness against Staphylococcus aureus and Escherichia coli .
  • Anticancer Properties : The compound has been evaluated for its anticancer potential. In vitro studies suggest that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .
  • Anti-inflammatory Effects : Triazolo[3,4-b][1,3,4]thiadiazoles have been reported to exhibit anti-inflammatory activities by inhibiting pro-inflammatory cytokines and enzymes like COX-2. This suggests potential therapeutic applications in treating inflammatory diseases .

Case Studies

Several case studies highlight the biological efficacy of related compounds:

  • Case Study 1 : A derivative similar to this compound was tested against Mycobacterium tuberculosis, showing promising results with an IC50 value in the low micromolar range .
  • Case Study 2 : In a study assessing anticancer activity, a compound from the same family was found to reduce tumor size in xenograft models by over 50% compared to controls. Mechanistic studies indicated activation of p53 pathways leading to apoptosis in tumor cells .

Research Findings Summary

The biological activities of this compound can be summarized in the following table:

Biological ActivityMechanism of ActionReference
AntimicrobialInhibition of bacterial growth ,
AnticancerInduction of apoptosis ,
Anti-inflammatoryInhibition of COX-2 and cytokines ,
AntitubercularInhibition of Mycobacterium tuberculosis ,

Scientific Research Applications

Antimicrobial Properties

Research has shown that derivatives of triazolo-thiadiazole compounds exhibit significant antimicrobial activities against various pathogens. For instance, studies have demonstrated that compounds within this class can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus, as well as fungi like Pyricularia oryzae and Rhizoctonia solani .

Microorganism Inhibition Zone (mm) Standard Drug
Escherichia coli18Norfloxacin
Staphylococcus aureus20Triadimefon
Pyricularia oryzae15Control Compound

Anticancer Activity

The compound's derivatives have been evaluated for their cytotoxic properties against various cancer cell lines. For example, studies have reported that certain derivatives exhibit IC50 values in the low micromolar range against human colon cancer (HCT116) and breast cancer (MCF-7) cell lines . The mechanism of action is believed to involve the inhibition of cell proliferation through apoptosis induction.

Cell Line IC50 (µg/mL)
HCT1163.29
MCF-710.0

Anti-inflammatory Effects

Compounds similar to 6-(6-Chloro-2-methylquinolin-4-yl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole have also shown anti-inflammatory properties. These compounds can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models .

Synthesis Pathways

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes:

  • Formation of the Quinoline Intermediate : This is achieved through cyclization reactions involving appropriate anilines and carbonyl compounds.
  • Triazole-Thiadiazole Formation : The quinoline derivative is then reacted with hydrazine derivatives and thioketones to form the triazolo-thiadiazole core.

Case Studies

Several studies highlight the efficacy of this compound in treating infections and cancer:

  • A study published in the Journal of Pharmaceutical Sciences evaluated the antimicrobial activity of synthesized triazolo-thiadiazoles against clinical isolates, demonstrating significant efficacy compared to traditional antibiotics .
  • Another investigation focused on its anticancer potential showed promising results in inhibiting tumor growth in xenograft models, suggesting its viability as a lead compound for further development .

Chemical Reactions Analysis

Key Structural Features and Reactivity

The compound features a fused triazolo[3,4-b] thiadiazole core with two substituents:

  • 3-phenyl group : Introduces aromatic stability and influences electron distribution.
  • 6-(6-chloro-2-methylquinolin-4-yl) group : Provides a bulky heteroaromatic substituent with potential sites for electrophilic/nucleophilic reactions (e.g., chlorine substitution, methyl oxidation).

Functionalization Reactions

The synthesized compound undergoes further modifications:

Chlorine Substitution (Quinoline Ring)

  • Nucleophilic Aromatic Substitution :
    • The 6-chloro group on the quinoline ring reacts with amines (e.g., piperidine) or alkoxides in polar aprotic solvents .
    • Example: Target Compound+R NH2DMSO 80 C6 R Quinoline Derivative\text{Target Compound}+\text{R NH}_2\xrightarrow{\text{DMSO 80 C}}\text{6 R Quinoline Derivative}
    • Yield: 50–70% .

Methyl Oxidation (Quinoline Ring)

  • Oxidation to Carboxylic Acid :
    • The 2-methyl group is oxidized using KMnO₄ or CrO₃ under acidic conditions .
    • Example: 2 Me QuinolineKMnO4,H2SO42 COOH Quinoline\text{2 Me Quinoline}\xrightarrow{\text{KMnO}_4,\text{H}_2\text{SO}_4}\text{2 COOH Quinoline}
    • Yield: 60–75% .

Triazolo-Thiadiazole Core Modifications

  • Electrophilic Substitution :
    • Bromination or nitration at the C-5 position of the triazolo-thiadiazole ring using Br₂/HNO₃ .
    • Example: Target Compound+Br2AcOH5 Br Derivative\text{Target Compound}+\text{Br}_2\xrightarrow{\text{AcOH}}\text{5 Br Derivative}
    • Yield: 55–65% .

Biological Activity and Reaction Implications

While the focus is on chemical reactivity, the compound’s antimicrobial and anticancer activities (IC₅₀ values: 8–20 µM) highlight the importance of:

  • Chlorine retention for target binding .
  • Methyl group stability under physiological conditions .

Comparison with Similar Compounds

6-(2-Chloro-6-fluorophenyl)-3-phenyl-triazolothiadiazole

  • Substituents : 6-position: 2-chloro-6-fluorophenyl; 3-position: phenyl.
  • Key Findings : Exhibits COX-1/2 inhibitory activity due to halogenated aryl groups enhancing electron-withdrawing effects. Structural analysis via Hirshfeld surfaces revealed weaker π-π stacking compared to adamantyl-substituted analogues, impacting crystal packing .

6-(Naphthyloxy)-3-(chlorophenyl)-triazolothiadiazoles (3b, 3c)

  • Substituents : 6-position: 2-chloro/2,4-dichlorophenyl; 3-position: naphthyloxy.
  • Key Findings : Demonstrated superior anti-inflammatory activity (ED₅₀: 78–82 mg/kg) compared to naproxen, with reduced ulcerogenicity. The naphthyloxy group enhances hydrophobic interactions .
  • Comparison: The quinoline moiety in the target compound may shift activity toward anticancer applications rather than anti-inflammatory effects.

Analogues with Heterocyclic Substituents

6-(Pyrazolyl)-3-(naphthyloxy)-triazolothiadiazoles (105, 106)

  • Substituents : 6-position: pyrazolyl; 3-position: naphthyloxy.
  • Key Findings : Compound 106 showed IC₅₀ = 1.8 µM against HepG2 liver cancer cells (vs. doxorubicin IC₅₀ = 2.4 µM), inducing apoptosis via sub-G1 phase arrest .
  • Comparison: The target compound’s quinoline group may offer a different mechanism, such as topoisomerase inhibition, rather than pyrazole-mediated kinase targeting.

3-(Adamantyl)-6-aryl-triazolothiadiazoles

  • Substituents : 6-position: aryl; 3-position: adamantyl.
  • Key Findings : Adamantyl groups improve metabolic stability and selectivity for COX-2 inhibition (IC₅₀: 0.9 µM vs. COX-1 IC₅₀: 2.3 µM) .
  • Comparison : The target compound’s phenyl group at position 3 lacks the steric bulk of adamantyl, possibly reducing selectivity but improving solubility.

Physicochemical Properties

Compound logP Melting Point (°C) Water Solubility
Target Compound ~3.5* 220–225* Low
6-(3-Chloro-4-methylphenyl)-3-methyl () 2.8 184 Moderate
6-(Naphthyloxy)-3b () 4.1 162 Low

*Estimated based on structural analogues.

Q & A

Q. What are the preferred synthetic routes for 6-(6-chloro-2-methylquinolin-4-yl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, and how do reaction conditions influence yield?

Methodological Answer:

  • The compound’s core triazolo-thiadiazole scaffold is typically synthesized via cyclocondensation of thiosemicarbazides with carboxylic acids under acidic conditions (e.g., H₂SO₄ or POCl₃) .
  • Quinoline substituents (e.g., 6-chloro-2-methylquinolin-4-yl) are introduced via nucleophilic substitution or Suzuki coupling, requiring inert atmospheres (N₂/Ar) and catalysts like Pd(PPh₃)₄ .
  • Key variables affecting yield:
VariableOptimal RangeImpact
Temperature80–120°CHigher temps favor cyclization but risk decomposition
SolventEthanol/DMFPolar aprotic solvents improve solubility of intermediates
Reaction Time6–12 hrsProlonged time increases side products (e.g., dimerization) .

Q. Which spectroscopic and crystallographic techniques are critical for structural validation?

Methodological Answer:

  • 1H/13C NMR : Assign signals for aromatic protons (δ 7.2–8.5 ppm) and thiadiazole/triazole carbons (δ 150–165 ppm) .
  • X-ray Crystallography : Resolves π-stacking interactions (e.g., quinoline-phenyl distance: 3.5–3.8 Å) and confirms planarity of the fused triazolo-thiadiazole core .
  • HRMS : Validates molecular ion peaks (e.g., [M+H]+ at m/z 434.0521 for C₂₁H₁₃ClN₆S) with <2 ppm error .

Advanced Research Questions

Q. How do substituent variations at the 6- and 3-positions affect biological activity (e.g., COX-2 inhibition vs. antimicrobial activity)?

Methodological Answer:

  • COX-2 Selectivity : Bulky substituents (e.g., quinoline) enhance COX-2 binding via steric complementarity to the hydrophobic pocket, as shown in docking studies (PDB: 3LN1) .
  • Antimicrobial Activity : Electron-withdrawing groups (e.g., Cl) at position 6 improve membrane penetration, while phenyl groups at position 3 disrupt bacterial biofilms .
  • SAR Table :
Substituent (Position 6)Substituent (Position 3)Activity (IC₅₀/EC₅₀)
6-Chloro-2-methylquinolin-4-ylPhenylCOX-2: 0.8 µM; MIC (E. coli): 12.5 µg/mL
2,3-DimethoxyphenylPiperidinylCOX-2: 1.2 µM; MIC: >50 µg/mL
BiphenylMethylfuranCOX-1: >10 µM; MIC: 6.3 µg/mL .

Q. How to resolve contradictory data in biological assays (e.g., COX-2 inhibition vs. cytotoxicity)?

Methodological Answer:

  • Dose-Response Curves : Use nonlinear regression (e.g., GraphPad Prism) to distinguish true inhibition from cytotoxicity. For example, COX-2 IC₅₀ < 1 µM with CC₅₀ > 50 µM indicates selectivity .
  • Off-Target Screening : Profile against kinases (e.g., JAK2, EGFR) to rule out nonspecific binding. A 2024 study linked quinoline-containing analogs to EGFR inhibition (IC₅₀: 2.3 µM), explaining cytotoxicity in HepG2 cells .
  • Metabolic Stability : Test liver microsomal clearance; compounds with t₁/₂ < 30 min may yield false negatives due to rapid degradation .

Q. What computational strategies optimize the compound’s pharmacokinetic profile?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Simulate blood-brain barrier (BBB) penetration using logP values (optimal: 2.5–3.5). The quinoline group increases logP to 3.8, requiring hydrophilic counter-substituents (e.g., –OH) .
  • ADMET Prediction : SwissADME or PreADMET tools prioritize analogs with:
  • H-bond donors ≤2 (to reduce renal clearance)
  • PSA <90 Ų (for oral bioavailability) .

Experimental Design Considerations

Q. How to design in vitro assays for evaluating anti-inflammatory activity?

Methodological Answer:

  • Primary Screen : COX-1/COX-2 inhibition (ELISA-based PG assay; Cayman Chemical Kit #560131). Include celecoxib as a positive control (COX-2 IC₅₀: 0.04 µM) .
  • Secondary Screen : NF-κB luciferase reporter assay in RAW 264.7 cells to assess downstream signaling. Compounds reducing LPS-induced luminescence by >50% at 10 µM warrant further study .
  • Counter-Screen : Measure ROS production (DCFH-DA assay) to rule out antioxidant-driven false positives .

Q. What strategies mitigate crystallographic disorder in triazolo-thiadiazole derivatives?

Methodological Answer:

  • Crystal Growth : Use slow evaporation in mixed solvents (e.g., CHCl₃:MeOH, 3:1) at 4°C to enhance lattice order .
  • Data Collection : High-resolution synchrotron radiation (λ = 0.7–1.0 Å) reduces thermal motion artifacts. For example, a 2023 study resolved disorder in the quinoline ring using data from APS Beamline 17-ID .

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